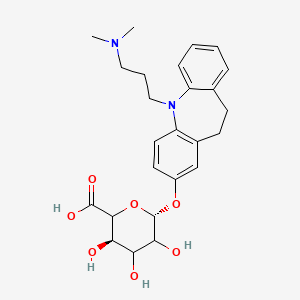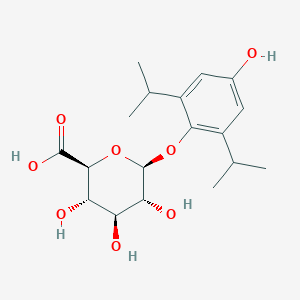
2-Hydroxy Imipramine bêta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The glucuronide conjugate of 2-hydroxydesipramine, a major metabolite of desipramine, can be isolated and purified using a semi-preparative column liquid chromatographic procedure. This process involves collection and extraction from urine, followed by chromatographic purification to yield a product of high purity. This glucuronide metabolite serves as a crucial standard for pharmacokinetic and metabolism studies, and for determining pharmacological characteristics in laboratory animals (Suckow & Cooper, 1988).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Imipramine beta-D-Glucuronide and related compounds is characterized through various spectroscopic methods. Fast atom bombardment and thermospray mass spectroscopy, along with ultraviolet photodiode-array spectroscopy, have been employed to confirm the identification and purity of this glucuronide metabolite (Suckow & Cooper, 1988).
Applications De Recherche Scientifique
Recherche biochimique
“2-Hydroxy Imipramine bêta-D-glucuronide” est utilisé comme réactif biochimique {svg_1}. Il s'agit d'un matériau de référence certifié pour une analyse de données très précise et fiable {svg_2}. Ce composé est utilisé dans diverses applications de recherche biochimique en raison de ses propriétés uniques {svg_3}.
Études métaboliques
Ce composé est un métabolite {svg_4}, ce qui signifie qu'il s'agit d'un produit de réactions métaboliques. Les métabolites jouent un rôle crucial dans divers processus biologiques et leur étude peut fournir des informations sur le fonctionnement de ces processus {svg_5}.
Recherche sur la dépression et la psychiatrie
“this compound” est un conjugué glucuronide de la 2-Hydroxy Imipramine {svg_6}. Il est utilisé pour lutter contre la dépression et ses divers homologues psychiatriques {svg_7}. Ce composé déclenche une cascade d'interactions profondes dans le paysage neuronal complexe {svg_8}.
Recherche sur les microbes intestinaux
Des recherches ont montré que les microbes intestinaux jouent un rôle dans la transformation progressive du PhIP-G en PhIP-M1 via la production intermédiaire de PhIP {svg_9}. “this compound” pourrait potentiellement être utilisé dans des études similaires pour comprendre le rôle des microbes intestinaux dans le métabolisme des médicaments {svg_10}.
Recherche sur le cancer
L'interaction des microbes intestinaux et des amines hétérocycliques (AHC) peut entraîner des bioactivités modifiées {svg_11}. “this compound” pourrait être utilisé dans la recherche pour comprendre ces interactions et leurs implications dans le risque de cancer colorectal (CCR) {svg_12}.
Recherche alimentaire
Le composé pourrait être utilisé dans la recherche alimentaire, en particulier pour comprendre comment les composants alimentaires sont métabolisés et comment ils interagissent avec les microbes intestinaux {svg_13}. Cela pourrait avoir des implications dans la compréhension des effets sur la santé de différents régimes alimentaires {svg_14}.
Safety and Hazards
Mécanisme D'action
Target of Action
2-Hydroxy Imipramine beta-D-Glucuronide is a glucuronide conjugate of 2-Hydroxy Imipramine . The primary targets of this compound are likely to be similar to those of its parent compound, Imipramine. Imipramine is a tricyclic antidepressant that primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an antidepressant effect .
Biochemical Pathways
The compound is involved in the glucuronidation process, a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted . The glucuronidation of 2-Hydroxy Imipramine to form 2-Hydroxy Imipramine beta-D-Glucuronide is likely to be part of this process .
Pharmacokinetics
Glucuronides are generally known to be highly water-soluble, which aids in their excretion . The bioavailability of the compound would be influenced by factors such as its absorption and distribution within the body, its metabolism to other forms, and its rate of excretion.
Result of Action
The parent compound, imipramine, is known to exert a positive effect on mood in depressed individuals
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy Imipramine beta-D-Glucuronide. For instance, the activity of gut microbes can mediate the transformation of glucuronide conjugates . Additionally, factors such as pH can influence the activity of enzymes involved in the glucuronidation process .
Analyse Biochimique
Biochemical Properties
2-Hydroxy Imipramine beta-D-Glucuronide interacts with various enzymes and proteins. It is transformed by the enzymatic activity of human gut microbial representatives of the phyla Firmicutes, Bacteroidetes, and Proteobacteria . The bacterial beta-glucuronidase (B-GUS) of Faecalibacterium prausnitzii converts 2-Hydroxy Imipramine beta-D-Glucuronide to PhIP and glycerol/diol dehydratase (GDH) of Flavonifractor plautii, Blautia obeum, Eubacterium hallii, and Lactobacillus reuteri converts PhIP to PhIP-M1 in the presence of glycerol .
Cellular Effects
It is known that its parent compound, Imipramine, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it is transformed by the enzymatic activity of human gut microbial representatives . The transformation process could be concurrently catalyzed by bacterial beta-glucuronidase (B-GUS) and glycerol/diol dehydratase (GDH) activity .
Temporal Effects in Laboratory Settings
It is known that its parent compound, Imipramine, has significant temporal effects in laboratory settings .
Dosage Effects in Animal Models
It is known that its parent compound, Imipramine, has significant dosage effects in animal models .
Metabolic Pathways
2-Hydroxy Imipramine beta-D-Glucuronide is involved in the glucuronidation process, a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides .
Transport and Distribution
It is known that its parent compound, Imipramine, has significant effects on transport and distribution within cells and tissues .
Subcellular Localization
It is known that its parent compound, Imipramine, has significant effects on subcellular localization .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Hydroxy Imipramine beta-D-Glucuronide involves the glucuronidation of 2-Hydroxy Imipramine using beta-D-Glucuronic acid in the presence of a suitable catalyst.", "Starting Materials": ["2-Hydroxy Imipramine", "beta-D-Glucuronic acid", "Catalyst"], "Reaction": ["Step 1: Dissolve 2-Hydroxy Imipramine and beta-D-Glucuronic acid in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable time period.", "Step 4: Cool the reaction mixture and isolate the product by suitable purification techniques such as column chromatography or recrystallization."] } | |
Numéro CAS |
54190-76-0 |
Formule moléculaire |
C25H32N2O7 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1 |
Clé InChI |
CBEJFHYWZSCYSD-LYVDORBWSA-N |
SMILES isomérique |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canonique |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine Glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)



![5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140706.png)


![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)


